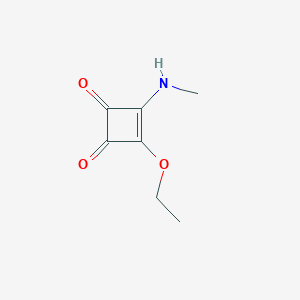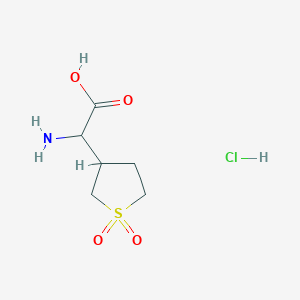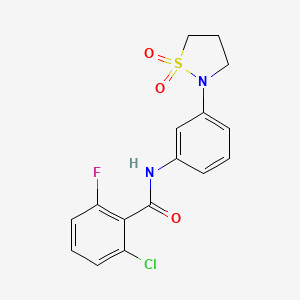![molecular formula C14H15F3N2O B2951399 N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1311576-28-9](/img/structure/B2951399.png)
N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide , also known as Flutamide , is a potential antineoplastic drug classified as an anti-androgen. It is used clinically for the management of metastatic carcinoma. Flutamide is administered orally and undergoes extensive first-pass metabolism in the liver, leading to the production of several metabolites. Notably, these metabolites are predominantly excreted in urine. One of the significant plasma metabolites is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) , while the primary urinary metabolite is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .
Molecular Structure Analysis
Flutamide has the following chemical structure: . It is an acetanilide compound with the IUPAC name 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide .
Chemical Reactions Analysis
Flutamide undergoes metabolic reactions in the liver, leading to the formation of several toxic metabolites. Notably, 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) is a crucial plasma metabolite, while 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) is the primary urinary metabolite. These reactions play a significant role in the drug’s pharmacokinetics and toxicity .
Mechanism of Action
properties
IUPAC Name |
N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-13(2,12(20)19(3)8-7-18)10-5-4-6-11(9-10)14(15,16)17/h4-6,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLLXGALWLFKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2951324.png)


![3-butyl-2-(2-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2951328.png)
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2951329.png)

![7-[Chloro(difluoro)methyl]-3-(phenylsulfonyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-A]pyrimidine](/img/structure/B2951333.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2951336.png)
![Tert-butyl 4-[(prop-2-enamido)methyl]oxane-4-carboxylate](/img/structure/B2951337.png)